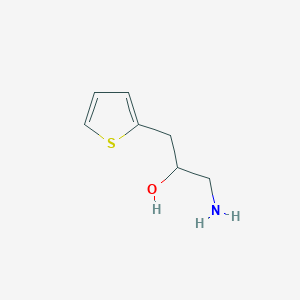
2-(Tetrahydrofuran-3-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tetrahydrofuran-3-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring fused with a tetrahydrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydrofuran-3-yl)pyrrolidine can be achieved through several methods. One common approach involves the catalytic ammoniation of tetrahydrofuran (THF) in the presence of ammonia. This reaction typically occurs at high temperatures and is catalyzed by solid acids .
Industrial Production Methods: In industrial settings, the production of pyrrolidine derivatives, including this compound, often involves the gas-phase catalytic method using THF and ammonia as raw materials. The separation of pyrrolidine from the crude product can be challenging due to the similar molecular weights and structures of pyrrolidine and THF .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Tetrahydrofuran-3-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as LiAlH₄ or NaBH₄ in solvents like THF or diethyl ether.
Substitution: Catalysts like palladium (Pd) are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(Tetrahydrofuran-3-yl)pyrrolidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Tetrahydrofuran-3-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors and enzymes, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Tetrahydrofuran: A related compound with a five-membered oxygen-containing ring.
Pyrrolizines: Compounds with fused pyrrolidine and benzene rings.
Uniqueness: 2-(Tetrahydrofuran-3-yl)pyrrolidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with diverse molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
2-(oxolan-3-yl)pyrrolidine |
InChI |
InChI=1S/C8H15NO/c1-2-8(9-4-1)7-3-5-10-6-7/h7-9H,1-6H2 |
InChI-Schlüssel |
DALDPSNAIPWHRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2CCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



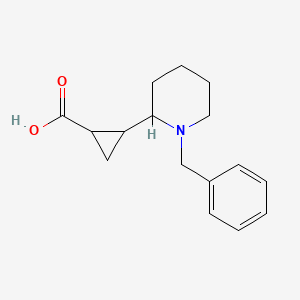

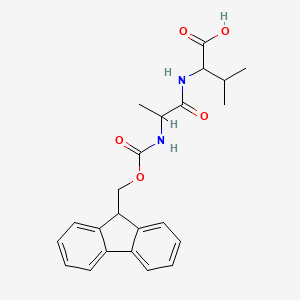
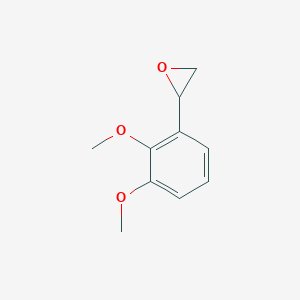
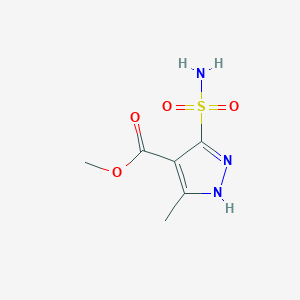
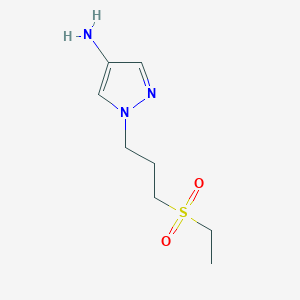
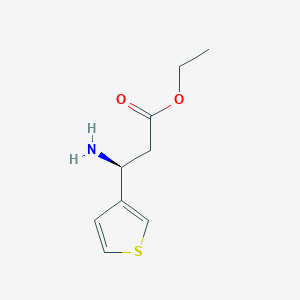
![tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate](/img/structure/B13536767.png)
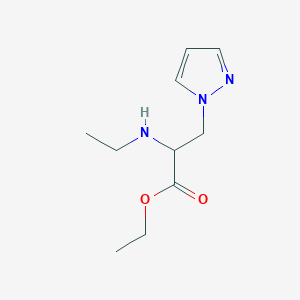
![6-(1,3-Dioxaindan-5-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13536778.png)

